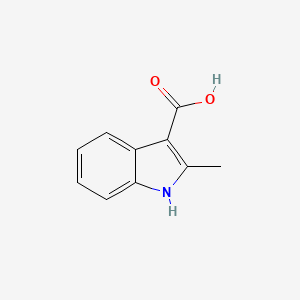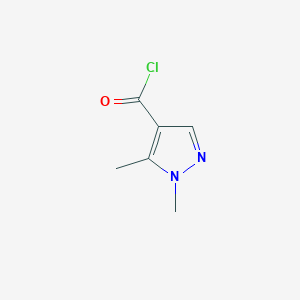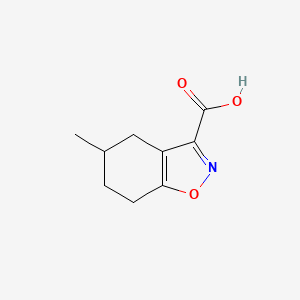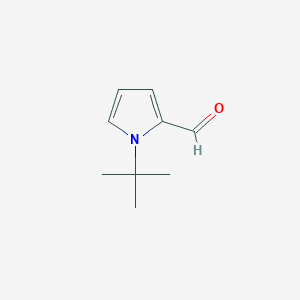
3-(N-ベンジルアミノカルボニル)フェニルボロン酸
概要
説明
3-(N-Benzylaminocarbonyl)phenylboronic acid, commonly referred to as 3-BAPB, is an organic compound used in many scientific research applications. It is a boronic acid derivative that can be used for a variety of purposes, such as synthesis, catalysis, and biochemistry. 3-BAPB is a useful reagent for the synthesis of various compounds, including pharmaceuticals, and it can be used to study the mechanism of action of certain compounds. Additionally, 3-BAPB has been found to have biochemical and physiological effects, making it a valuable tool for laboratory experiments.
科学的研究の応用
グルコース感受性ハイドロゲル
3-(N-ベンジルアミノカルボニル)フェニルボロン酸: は、グルコース感受性ハイドロゲルの作成に使用されます。 これらのハイドロゲルは、グルコースレベルの変化に応答するように設計されており、糖尿病管理におけるインスリン送達システムの潜在的な候補となっています 。ハイドロゲル内の動的共有結合により、グルコースレベルの上昇に応じて、インスリンなどの血糖降下薬を制御放出することができます。
自己修復ポリマー
この化合物は、動的共有結合を形成する能力により、自己修復ポリマーの開発にも役立ちます 。これらの材料は、損傷後も自己修復することができ、さまざまな製品の寿命を延ばし、廃棄物を削減する上で非常に役立ちます。
創薬
3-(N-ベンジルアミノカルボニル)フェニルボロン酸を含むフェニルボロン酸は、創薬における用途で知られています。 さまざまな医薬品化合物の合成のためのビルディングブロックとして使用できます.
触媒
有機合成において、3-(N-ベンジルアミノカルボニル)フェニルボロン酸は、特に鈴木-宮浦カップリングなどの反応において触媒として作用し、複雑な有機分子の構築に不可欠な炭素-炭素結合を形成します.
生体医用インターフェースアプリケーション
生体適合性と官能基により、3-(N-ベンジルアミノカルボニル)フェニルボロン酸は、生体医用インターフェースに組み込むことができます。 これには、拡散制御と一定の温度と湿度の維持を必要とする創傷被覆材などの用途が含まれます .
ナノテクノロジー
この化合物の構造により、ナノゲルおよびマイクロゲルの作成が可能になり、外部刺激に対する反応速度が速いため、生体医用アプリケーションで効果的であることが示されています .
化学修飾
3-(N-ベンジルアミノカルボニル)フェニルボロン酸中のカルボニル基に結合したベンジルアミン基は、さまざまな化学反応における有用性を拡大する、さらに化学修飾できる官能基を提供します.
センシングと検出
フェニルボロン酸は、さまざまな生物学的および化学物質を検出するためのセンサーを作成するために修飾できます。 ボロン酸部分はジオールやその他の官能基と相互作用し、選択的センサーの設計に利用できます.
作用機序
Target of Action
Mode of Action
The compound contains a boronic acid moiety, which is known to form reversible covalent bonds with hydroxyl groups in biological targets. This interaction can lead to changes in the conformation and function of the target molecules.
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(N-Benzylaminocarbonyl)phenylboronic acid . For instance, the compound’s stability and reactivity can be affected by factors such as pH and temperature. Furthermore, the presence of other molecules that can interact with the boronic acid moiety could influence the compound’s efficacy.
Safety and Hazards
生化学分析
Biochemical Properties
3-(N-Benzylaminocarbonyl)phenylboronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound is known to interact with serine proteases, a class of enzymes that play a crucial role in various physiological processes. The interaction between 3-(N-Benzylaminocarbonyl)phenylboronic acid and serine proteases involves the formation of a reversible covalent bond with the active site serine residue, leading to enzyme inhibition. Additionally, this compound can interact with other biomolecules such as nucleic acids and carbohydrates, further highlighting its versatility in biochemical research .
Cellular Effects
The effects of 3-(N-Benzylaminocarbonyl)phenylboronic acid on cellular processes are diverse and depend on the specific cell type and context. In general, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 3-(N-Benzylaminocarbonyl)phenylboronic acid can modulate the activity of kinases and phosphatases, leading to alterations in cell signaling cascades. Furthermore, this compound has been reported to affect the expression of genes involved in cell cycle regulation and apoptosis, thereby impacting cell proliferation and survival .
Molecular Mechanism
The molecular mechanism of action of 3-(N-Benzylaminocarbonyl)phenylboronic acid involves its ability to form reversible covalent bonds with target biomolecules. This compound can inhibit enzyme activity by binding to the active site of enzymes, such as serine proteases, and forming a covalent adduct with the active site serine residue. This interaction prevents the enzyme from catalyzing its substrate, leading to inhibition of enzyme activity. Additionally, 3-(N-Benzylaminocarbonyl)phenylboronic acid can interact with other biomolecules, such as nucleic acids and carbohydrates, through non-covalent interactions, further contributing to its biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(N-Benzylaminocarbonyl)phenylboronic acid can change over time due to factors such as stability and degradation. This compound is generally stable at room temperature, but its stability can be influenced by factors such as pH and temperature. Over time, 3-(N-Benzylaminocarbonyl)phenylboronic acid may undergo hydrolysis, leading to the formation of degradation products that can affect its biochemical activity. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and alterations in gene expression .
Dosage Effects in Animal Models
The effects of 3-(N-Benzylaminocarbonyl)phenylboronic acid in animal models vary with different dosages. At low doses, this compound can effectively inhibit enzyme activity and modulate cellular processes without causing significant toxicity. At higher doses, 3-(N-Benzylaminocarbonyl)phenylboronic acid can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of the compound and its metabolites in tissues, leading to cellular damage and dysfunction .
Metabolic Pathways
3-(N-Benzylaminocarbonyl)phenylboronic acid is involved in various metabolic pathways, including those related to enzyme inhibition and carbohydrate metabolism. This compound can interact with enzymes such as serine proteases and glycosidases, leading to alterations in metabolic flux and metabolite levels. Additionally, 3-(N-Benzylaminocarbonyl)phenylboronic acid can be metabolized by cellular enzymes, resulting in the formation of metabolites that can further influence its biochemical activity .
Transport and Distribution
The transport and distribution of 3-(N-Benzylaminocarbonyl)phenylboronic acid within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion and active transport mechanisms. Once inside the cell, 3-(N-Benzylaminocarbonyl)phenylboronic acid can interact with intracellular proteins and be distributed to different cellular compartments. The localization and accumulation of this compound within specific tissues can influence its biochemical effects and toxicity .
Subcellular Localization
The subcellular localization of 3-(N-Benzylaminocarbonyl)phenylboronic acid is influenced by its interactions with cellular proteins and organelles. This compound can be targeted to specific cellular compartments, such as the nucleus, cytoplasm, and mitochondria, through post-translational modifications and binding interactions. The subcellular localization of 3-(N-Benzylaminocarbonyl)phenylboronic acid can affect its activity and function, as it may interact with different biomolecules in distinct cellular environments .
特性
IUPAC Name |
[3-(benzylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BNO3/c17-14(16-10-11-5-2-1-3-6-11)12-7-4-8-13(9-12)15(18)19/h1-9,18-19H,10H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBCLAQJSSJOSFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)NCC2=CC=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80390774 | |
| Record name | 3-(N-BENZYLAMINOCARBONYL)PHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80390774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
625470-96-4 | |
| Record name | 3-(N-BENZYLAMINOCARBONYL)PHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80390774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![8a-Methyl-hexahydro-pyrrolo[1,2-a]pyrimidin-6-one](/img/structure/B1274652.png)
![1-[4-(3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methanamine](/img/structure/B1274653.png)


